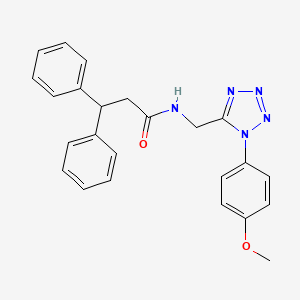

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide

説明

特性

IUPAC Name |

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2/c1-31-21-14-12-20(13-15-21)29-23(26-27-28-29)17-25-24(30)16-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16-17H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTCNTCWBULAJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-methoxyphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with benzyl chloride to introduce the benzyl group. The final step involves the coupling of this intermediate with 3,3-diphenylpropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the tetrazole formation step and high-efficiency purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

Reduction: The carbonyl group in the amide can be reduced to an amine using lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in ether at 0°C.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: Formation of a hydroxyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

Research has demonstrated that compounds featuring the tetrazole ring exhibit notable anticancer properties. The incorporation of the tetrazole moiety in N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide suggests potential efficacy against various cancer cell lines. For instance, studies on related tetrazole compounds have shown significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% .

Case Study 1: Antitumor Efficacy

In a recent study, derivatives of tetrazole compounds were tested against various human cancer cell lines. The results indicated that compounds similar to N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide exhibited significant cytotoxicity against breast and colon cancer cells . The study utilized quantitative structure–activity relationship (QSAR) models to predict the efficacy of new derivatives based on structural modifications.

Case Study 2: In Vivo Studies

Another study evaluated the in vivo effects of a related tetrazole compound in animal models bearing xenograft tumors. The compound demonstrated a marked reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

作用機序

The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes or receptors. This binding can inhibit the activity of these targets, leading to various biological effects. The methoxyphenyl group can also contribute to the compound’s activity by enhancing its binding affinity or altering its pharmacokinetic properties.

類似化合物との比較

Structural Analogues and Substituent Effects

Several structurally related compounds have been synthesized and characterized, providing insights into substituent effects on physicochemical and biological properties:

Table 1: Key Structural Analogues

- Tetrazole Positioning : The target compound’s tetrazole is at the 5-position, similar to losartan and valsartan, which are clinically used angiotensin II receptor blockers (ARBs) . Unlike these drugs, the target lacks a biphenyl system but includes a diphenylpropanamide group, which may modulate steric and electronic interactions with receptors.

- Substituent Impact : The 4-methoxyphenyl group in the target compound contrasts with the 4-fluorophenyl group in the analogue from . Fluorine’s electronegativity may enhance binding affinity in certain receptors, whereas methoxy groups improve solubility through polar interactions .

Physicochemical Properties

- Melting Points : Sulfonylated tetrazoles in and exhibit melting points ranging from 48.6°C to 139.1°C, influenced by sulfonyl groups and aromatic substituents. The target compound’s diphenylpropanamide may raise its melting point due to increased rigidity .

- NMR Data : Key ¹H NMR signals for tetrazole derivatives include aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.7 ppm), consistent with the target compound’s expected spectrum .

Pharmacological Relevance

- Receptor Binding : Tetrazole-containing ARBs (e.g., losartan, valsartan) bind to angiotensin II receptors via ionic interactions between the tetrazole’s acidic proton and receptor residues . The target compound’s tetrazole may similarly engage in hydrogen bonding, while the diphenylpropanamide could enhance hydrophobic interactions.

生物活性

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H19N5O2 |

| Molecular Weight | 337.38 g/mol |

| LogP | 2.812 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 72.512 Ų |

The presence of a tetrazole ring in its structure is significant as it enhances the compound's binding affinity to biological targets, making it an intriguing candidate for drug development.

The biological activity of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by mimicking natural substrates due to its sulfonamide group, which can block active sites effectively.

- Receptor Modulation : The tetrazole ring can enhance binding specificity to receptors involved in various biological pathways.

Biological Activity and Therapeutic Potential

Research has indicated various potential therapeutic applications of this compound:

- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial activity. Preliminary assays suggest that N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide may possess similar effects against certain bacterial strains.

- Anti-inflammatory Effects : The compound could modulate inflammatory pathways, potentially reducing inflammation in various models. This is particularly relevant for conditions like arthritis or inflammatory bowel disease.

- Cancer Research : Initial findings suggest that the compound may inhibit cancer cell proliferation in vitro. Further studies are needed to elucidate its efficacy and mechanism in cancer models.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide:

- A study on a related tetrazole compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential applications in oncology.

- Research focusing on the anti-inflammatory properties of similar compounds has shown promising results in reducing cytokine levels in animal models of inflammation.

Q & A

Q. What established synthetic methodologies are employed to construct the 1H-tetrazole-5-yl moiety in this compound?

The 1H-tetrazole-5-yl group is typically synthesized via the Ugi-azide multicomponent reaction , which involves condensation of an aldehyde, amine, isocyanide, and azidotrimethylsilane. For example, azidotrimethylsilane acts as the azide source in a one-pot reaction to form tetrazole rings under mild conditions . Alternative routes include cycloaddition reactions between nitriles and sodium azide, though these often require harsher conditions (e.g., high temperatures or acidic media). The choice of substituents (e.g., 4-methoxyphenyl) can influence reaction efficiency; electron-donating groups may stabilize intermediates during cyclization .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the connectivity of the tetrazole, methoxyphenyl, and propanamide groups. For instance, the methylene bridge (CH₂) between the tetrazole and propanamide typically appears as a singlet near δ 4.5–5.0 ppm in ¹H NMR .

- X-ray Crystallography: Programs like SHELXL ( ) are used to refine crystal structures, resolving ambiguities in stereochemistry or bond lengths. The tetrazole ring’s planar geometry and hydrogen-bonding interactions with adjacent moieties are often key features in diffraction data .

Q. How is purity assessed during synthesis?

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for purity evaluation. Melting point analysis and thin-layer chromatography (TLC) provide preliminary checks. For example, discrepancies in melting points (e.g., deviations >2°C from literature values) may indicate impurities or polymorphic forms .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational conformational predictions and experimental crystallographic data?

- Molecular Dynamics (MD) Simulations: Compare simulated conformers with X-ray data to identify energetically favorable states. For example, torsional angles around the tetrazole-propanamide bond may differ due to crystal packing forces versus gas-phase calculations.

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···π or hydrogen bonds) that stabilize specific conformations in the solid state .

Q. What strategies optimize synthetic yield in multi-step protocols?

- Stepwise Purification: Intermediate isolation (e.g., column chromatography after tetrazole formation) minimizes side reactions.

- Catalytic Optimization: Use Lewis acids (e.g., ZnCl₂) to accelerate azide-alkyne cycloadditions. reports yields >90% for tetrazole syntheses using azidotrimethylsilane under inert conditions .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, reducing aggregation .

Q. What is the mechanistic rationale for incorporating the 4-methoxyphenyl substituent?

The 4-methoxyphenyl group serves dual roles:

- Electronic Effects: The methoxy group donates electron density via resonance, stabilizing the tetrazole ring during synthesis and modulating the compound’s dipole moment for improved solubility .

- Pharmacophore Design: In related analogs ( ), methoxy substituents enhance binding to targets like angiotensin receptors by participating in hydrophobic or π-π interactions .

Q. How can researchers evaluate the compound’s stability under varying pH conditions?

- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC. The tetrazole ring is prone to hydrolysis under strong acids, forming amide byproducts .

- Kinetic Stability Assays: Use Arrhenius plots to predict shelf-life at different temperatures, focusing on degradation pathways (e.g., cleavage of the methylene bridge) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。